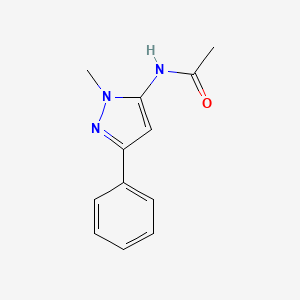
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide, commonly known as CTAP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTAP is a thiadiazole derivative that has been synthesized and extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of CTAP involves its binding to the kappa opioid receptor, which is a G protein-coupled receptor. CTAP acts as a competitive antagonist of the kappa opioid receptor, blocking the binding of endogenous ligands such as dynorphin. This results in the inhibition of downstream signaling pathways that are involved in the regulation of pain, stress, and addiction.
Biochemical and Physiological Effects
CTAP has been shown to have a variety of biochemical and physiological effects, depending on the target tissue and the experimental conditions. In the central nervous system, CTAP has been shown to produce analgesic and anti-stress effects by blocking the kappa opioid receptor. In the immune system, CTAP has been shown to modulate the production of pro-inflammatory cytokines, leading to anti-inflammatory effects. In cancer cells, CTAP has been shown to induce apoptosis and cell cycle arrest, leading to inhibition of cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
CTAP has several advantages for lab experiments, including its high potency and selectivity for the kappa opioid receptor, its well-characterized mechanism of action, and its availability in high purity and high yield. However, CTAP also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments using CTAP.
Orientations Futures
There are several future directions for research on CTAP, including the development of more potent and selective derivatives, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its molecular mechanism of action. CTAP has the potential to be a valuable tool in the study of pain, stress, addiction, inflammation, and cancer, and further research on this compound is warranted.
Méthodes De Synthèse
CTAP can be synthesized through a multi-step process involving the reaction of cyclopropylamine with 2,2-diphenylacetic acid to form an amide. The amide is then reacted with thionyl chloride to form a chlorosulfonamide intermediate, which is further reacted with thiourea to form the desired product, CTAP. The synthesis method has been optimized to yield high purity and high yield of CTAP.
Applications De Recherche Scientifique
CTAP has been extensively studied for its potential applications in various fields such as neuroscience, immunology, and cancer research. In neuroscience, CTAP has been shown to act as a potent and selective antagonist of the kappa opioid receptor, which is involved in the regulation of pain, stress, and addiction. CTAP has been used to study the role of the kappa opioid receptor in various animal models of addiction and stress.
In immunology, CTAP has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. CTAP has been used to study the role of cytokines in various autoimmune diseases and inflammatory disorders.
In cancer research, CTAP has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. CTAP has been used to study the potential therapeutic applications of thiadiazole derivatives in cancer treatment.
Propriétés
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c23-17(20-19-22-21-18(24-19)15-11-12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRONHWNAWJPRGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-formyl-2-methoxyphenyl) (E)-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7467604.png)





![3'-propylspiro[2,3-dihydro-1H-naphthalene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7467660.png)


![[2-(2-ethylpiperidin-1-yl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467686.png)

![5-(4-Chlorophenyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7467698.png)
![N-[3-[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propoxy]phenyl]acetamide](/img/structure/B7467715.png)
![5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467723.png)